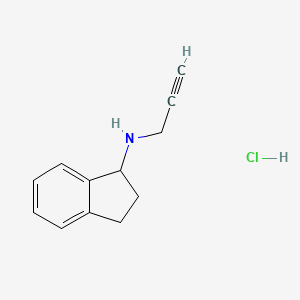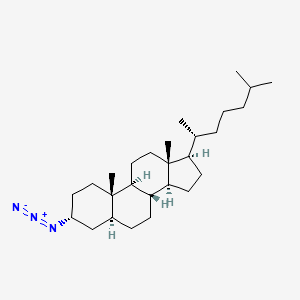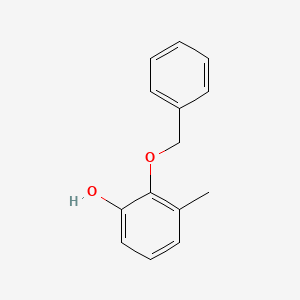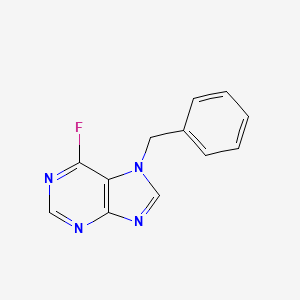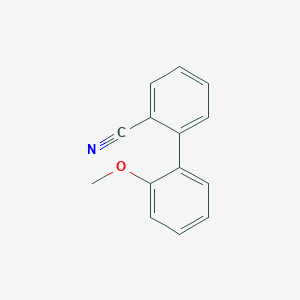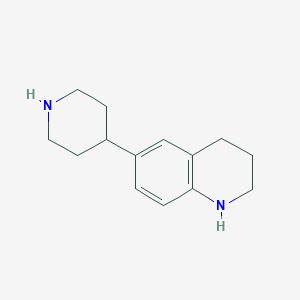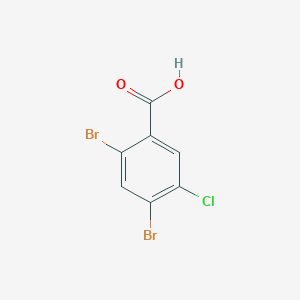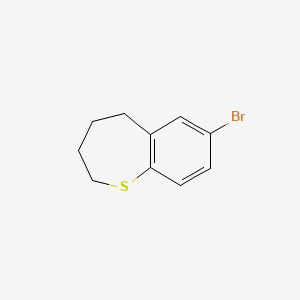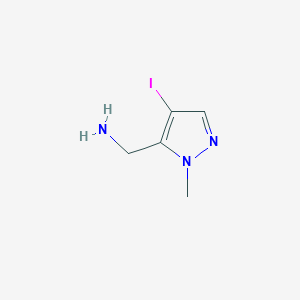![molecular formula C13H15N B3242319 (1R,4S)-2-benzyl-2-azabicyclo[2.2.1]hept-5-ene CAS No. 150851-98-2](/img/structure/B3242319.png)
(1R,4S)-2-benzyl-2-azabicyclo[2.2.1]hept-5-ene
Vue d'ensemble
Description
(1R,4S)-2-benzyl-2-azabicyclo[2.2.1]hept-5-ene, commonly known as tropane, is a bicyclic organic compound that is widely studied in the field of medicinal chemistry. Tropane has a unique chemical structure that makes it an important building block for the synthesis of various pharmaceuticals, including anticholinergic drugs, analgesics, and antidepressants.
Mécanisme D'action
The mechanism of action of tropane involves the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in various cognitive functions such as learning, memory, and attention. By increasing the levels of acetylcholine, tropane can improve cognitive function and memory. Tropane also acts as a dopamine reuptake inhibitor, which can increase the levels of dopamine in the brain, leading to an improvement in mood and motivation.
Biochemical and Physiological Effects:
Tropane has various biochemical and physiological effects on the body. Tropane acts as a potent inhibitor of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This can improve cognitive function and memory. Tropane also acts as a dopamine reuptake inhibitor, which can increase the levels of dopamine in the brain, leading to an improvement in mood and motivation. Tropane has also been shown to have analgesic and antinociceptive effects, which can reduce pain and discomfort.
Avantages Et Limitations Des Expériences En Laboratoire
Tropane has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified using standard laboratory techniques. Tropane is also a potent inhibitor of acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholine in the brain. However, tropane has some limitations for lab experiments. It is a toxic compound that should be handled with care. Tropane also has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of tropane. One area of research is the development of tropane-based drugs for the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another area of research is the study of the mechanism of action of tropane and its effects on the brain. Further research is also needed to understand the potential side effects and toxicity of tropane. Overall, tropane is a promising compound with many potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
Tropane has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, schizophrenia, and drug addiction. Tropane acts as a potent inhibitor of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting acetylcholinesterase, tropane increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Propriétés
IUPAC Name |
(1R,4S)-2-benzyl-2-azabicyclo[2.2.1]hept-5-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-2-4-11(5-3-1)9-14-10-12-6-7-13(14)8-12/h1-7,12-13H,8-10H2/t12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXICLGVNNWLLTE-OLZOCXBDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1C=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN([C@H]1C=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1,3-dimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B3242239.png)
